2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Catalog No.
S3344144
CAS No.
66464-26-4
M.F
C11H11F2NO
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxa...

CAS Number

66464-26-4

Product Name

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

IUPAC Name

2-(2,6-difluorophenyl)-4,4-dimethyl-5H-1,3-oxazole

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C11H11F2NO/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6H2,1-2H3

InChI Key

PJTVMGSOYRAPIP-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)C2=C(C=CC=C2F)F)C

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2F)F)C

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Structure and Classification

The compound belongs to the class of organic compounds known as oxazoles. Oxazoles are five-membered heterocyclic rings containing oxygen and nitrogen atoms. This specific oxazole has a difluorophenyl group and two methyl groups attached to the ring.

Research Use and Applications

  • Pharmaceutical research: Some oxazoles exhibit potential biological activities, making them interesting candidates for drug discovery efforts. For instance, research has explored the use of certain oxazoles as anticonvulsants or anti-inflammatory agents [, ].
  • Material science: Oxazoles can be incorporated into the design of new materials with specific properties, such as improved conductivity or thermal stability [].

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is an organic compound characterized by the presence of a dihydrooxazole ring system substituted with a difluorophenyl group. Its molecular formula is C11H12F2N2OC_{11}H_{12}F_{2}N_{2}O, and it has a molecular weight of approximately 224.22 g/mol. The structure features a five-membered oxazole ring, which is known for its heterocyclic properties, contributing to its potential biological activity and chemical reactivity.

Typical of oxazole derivatives, including:

  • Nucleophilic substitutions: The nitrogen atom in the oxazole ring can act as a nucleophile.
  • Electrophilic aromatic substitutions: The difluorophenyl group can undergo electrophilic attack due to its electron-withdrawing fluorine atoms.
  • Condensation reactions: It can react with carbonyl compounds to form imine or enamine derivatives.

These reactions are essential for synthesizing derivatives or modifying the compound for various applications.

Research indicates that 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole exhibits significant biological activity. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial agents: Some derivatives show effectiveness against bacteria and fungi.
  • Anticancer properties: Certain oxazole derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory effects: The compound may inhibit pathways involved in inflammation.

These properties make it a subject of interest in medicinal chemistry.

The synthesis of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole can be achieved through several methods:

  • Condensation of benzamide derivatives: Using 2,6-difluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide as a precursor.
  • Cyclization reactions: Involving the reaction of appropriate aldehydes or ketones with nitrogen sources under acidic conditions.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield and purity .

The applications of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole span various fields:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting bacterial infections and cancer.
  • Agricultural chemicals: Investigated for use as fungicides or herbicides due to its biological activity.
  • Material science: Explored for incorporation into polymers or coatings for enhanced properties.

Studies on the interactions of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding affinities: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro assays: Testing its efficacy against various cell lines to determine cytotoxicity and selectivity.

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Several compounds bear structural similarities to 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole. Notable examples include:

Compound NameStructureUnique Features
2-(2-Fluorophenyl)-4,5-dihydrooxazoleContains one fluorine atomLess potent than the difluoro variant
2-(Phenyl)-4,5-dihydrooxazoleNo fluorine substituentsBroader biological activity spectrum
5-Methyl-1,3-oxazoleLacks phenyl substitutionDifferent reactivity patterns

The uniqueness of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole lies in its specific substitution pattern that enhances its biological activity compared to these similar compounds. The presence of two fluorine atoms significantly alters its electronic properties and reactivity.

Cyclization Strategies for Oxazoline Ring Formation

The oxazoline ring in 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is typically synthesized via cyclization of 2-amino alcohols or their derivatives. A prominent method involves the reaction of 2,6-difluorobenzoyl chloride with 2-amino-2-methyl-1-propanol under anhydrous conditions. Thionyl chloride (SOCl₂) is often used to generate the acyl chloride intermediate in situ, followed by cyclization in alkaline media to form the dihydrooxazole ring.

An alternative route employs Suzuki coupling to construct the aromatic moiety prior to cyclization. For instance, p-bromobenzyl alcohol can undergo Suzuki coupling with vinylboronic acid pinacol ester to form an olefin intermediate, which is subsequently functionalized with N-bromosuccinimide (NBS) and potassium phthalimide to yield a bromoethanol derivative. Hydroxyl protection with t-butyldimethylsilyl chloride (TBSCl), followed by hydrazinolysis and acylation, enables the formation of a dihydroxy intermediate that undergoes chlorination and cyclization to yield the target compound.

Cyclization MethodReagentsYieldReference
Acyl chloride cyclizationSOCl₂, 2-amino-2-methyl-1-propanol68–72%
Suzuki coupling-derived routeNBS, TBSCl, hydrazine hydrate55–60%

Solvent and Catalytic System Optimization

Solvent selection critically influences reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) enhance nucleophilicity in lithiation steps, as demonstrated in the synthesis of 4,4-dimethyl-2-(5-substituted-2-furyl)-4,5-dihydrooxazoles. Chlorobenzene, used in reflux conditions (135°C), facilitates ZnCl₂-catalyzed cyclizations of nitriles with amino alcohols, achieving yields up to 70%.

Catalytic systems vary by mechanism:

  • Lewis Acid Catalysts: ZnCl₂ (5 mol%) in chlorobenzene promotes nitrile-amine cyclization via amidine intermediates.
  • Phase-Transfer Catalysts: Tetrabutyl ammonium fluoride (TBAF) assists in deprotection steps during multi-stage syntheses.
  • Brønsted Acids: Trifluoroacetic acid (TFA) protonates oxazoline intermediates to prevent chloride-induced ring-opening.

Temperature-Dependent Reaction Kinetics

Temperature governs reaction rates and selectivity:

  • Low-Temperature Lithiation: At −78°C, butyllithium in THF-HMPA (4:1) selectively metallates furan derivatives for functionalization.
  • Moderate Cyclization: Cyclization of bromoethanol derivatives proceeds optimally at 0–25°C to minimize side reactions.
  • High-Temperature Reflux: ZnCl₂-catalyzed reactions in chlorobenzene require reflux (135°C) for 24 hours to achieve completion.
StepTemperatureKey Outcome
Lithiation−78°CPrevents electrophilic side reactions
Cyclization0–25°CBalances rate and selectivity
Deprotection25–40°CMinimizes degradation
Catalyst-Driven Cyclization135°CEnsures complete conversion

Purification Techniques for High-Yield Isolation

Purification challenges arise from polar byproducts and regioisomers. Silica gel chromatography with dichloromethane-ether (4:1) eluent effectively separates dihydrooxazole derivatives from phthalimide byproducts. Aqueous workups (1 M NaHCO₃) remove acidic impurities after Grignard additions, while sequential washing with brine and water eliminates residual catalysts. For thermally sensitive compounds, flash chromatography under inert atmosphere preserves product integrity.

Key Advances:

  • Inert Atmosphere Processing: Storage under argon prevents oxidation of electron-deficient aromatic rings.
  • Crystallization: Recrystallization from ethyl acetate-hexane mixtures yields >95% pure product.

Density Functional Theory Analysis of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the optimized geometry of the compound (Fig. 1). Key structural features include:

ParameterDFT Value
C1–C2 bond length (Å)1.401
C1–C6 bond length (Å)1.403
C3–C4 bond length (Å)1.387
C2–C1–C6 bond angle (°)117.07
C3–C4–C5 bond angle (°)122.01

The benzene ring exhibits slight distortion due to steric and electronic effects from fluorine substituents and the oxazole ring [3] [5]. The C–F bond length measures 1.343 Å, consistent with typical aromatic fluorine substitution [5].

Conformational Dynamics via Molecular Mechanics Simulations

While specific molecular mechanics data for this compound is limited, analogous studies on related dihydrooxazole derivatives suggest:

  • The 4,5-dihydrooxazole ring adopts a puckered conformation to minimize steric strain.
  • Rotational barriers around the C–N bond in the oxazole ring are approximately 8–12 kcal/mol, as inferred from similar systems [2].
  • Substituent effects (e.g., fluorine atoms) influence potential energy surfaces by altering electron density distribution [3].

Frontier Molecular Orbital Characterization

DFT calculations at the B3LYP/6-31G(d,p) level provide frontier orbital energies:

$$
\begin{align}
\text{HOMO Energy} &= -5.28\ \text{eV} \
\text{LUMO Energy} &= -1.27\ \text{eV} \
\text{Energy Gap} &= 4.01\ \text{eV} \
\end{align
}
$$

  • HOMO localization: Primarily on the oxazole ring and difluorophenyl group (Fig. 2a) [2].
  • LUMO distribution: Concentrated on the oxazole ring and para-positions of the phenyl group (Fig. 2b) [2].
  • The moderate HOMO-LUMO gap suggests kinetic stability and potential for charge-transfer interactions [3].

Molecular Electrostatic Potential (MEP) analysis identifies:

Chitin Synthesis Inhibition Mechanisms

The primary acaricidal mechanism of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves the inhibition of chitin synthesis in arachnid targets [1] [2]. Research has demonstrated that oxazoline derivatives containing the 2,6-difluorophenyl moiety function as chitin synthesis inhibitors by targeting chitin synthase 1, a key enzyme responsible for chitin biosynthesis during the developmental stages of mites [3] [4]. The compound operates through a mechanism similar to etoxazole, where it disrupts the formation of chitin chains essential for exoskeleton development and molting processes [1] [5].

Genetic studies on resistance mechanisms in Tetranychus urticae have revealed that etoxazole and related oxazoline compounds inhibit chitin synthesis by directly targeting chitin synthase 1 [2] [6]. The inhibition occurs through a dual mechanism involving both the blockage of the translocation pore and interference with proper alignment of chitin chains for fibrillogenesis [5] [6]. This mechanism prevents the tight coupling between chitin synthesis and translocation processes that are essential for normal exoskeleton formation [5].

Target Specificity and Binding Interactions

The structural features of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole contribute to its specific binding affinity for chitin synthase 1 in arachnid targets [3] [4]. The 2,6-difluoro substitution pattern on the phenyl ring enhances the compound's binding interactions with the enzyme's active site, as demonstrated in comparative studies with other oxazoline derivatives [3] [7]. The presence of the dimethyl groups at the 4,4-position of the dihydrooxazole ring provides additional stabilization through hydrophobic interactions within the binding pocket [3].

Molecular studies have shown that the binding affinity of oxazoline compounds to chitin synthase 1 correlates directly with their acaricidal efficacy [3] [4]. The 2,6-difluorophenyl substituent pattern creates optimal spatial orientation for interaction with key amino acid residues in the enzyme's binding site, resulting in enhanced inhibitory activity compared to compounds with different substitution patterns [3] [7].

Developmental Stage Susceptibility

Research has established that 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole exhibits differential activity across various developmental stages of arachnid targets [3] [8]. The compound demonstrates highest efficacy against mite eggs and larvae, with reduced activity against adult stages [3] [2]. This pattern reflects the expression profile of chitin synthase 1, which is predominantly active during developmental stages when cuticle formation is most critical [2].

Studies using Tetranychus cinnabarinus have shown that oxazoline derivatives containing the 2,6-difluorophenyl moiety achieve mortality rates exceeding 90 percent against both eggs and larvae at concentrations as low as 0.001 milligrams per liter [4] [9]. The compound's selectivity for developmental stages is attributed to the temporal expression of chitin synthase 1, which is highly expressed in embryonic and larval stages but less active in adults [2].

Enzymatic Inhibition Pathways in Pharmacological Contexts

Sulfonylurea Receptor Interactions

Investigations into the enzymatic inhibition pathways of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole have revealed significant interactions with sulfonylurea receptor proteins [4] [9] [10]. The compound's acaricidal mechanism involves binding to specific sites on the sulfonylurea receptor, which subsequently leads to the inhibition of chitin synthesis [4] [10]. This receptor-mediated pathway represents a critical link between the compound's molecular interactions and its biological effects [4] [11].

Research has demonstrated that the binding affinity of oxazoline derivatives to sulfonylurea receptors correlates strongly with their in vivo acaricidal activity [4] [10]. The 2,6-difluorophenyl substitution pattern enhances the compound's interaction with the receptor binding site, resulting in increased inhibitory potency compared to unsubstituted analogs [10] [11]. This receptor-mediated mechanism provides an additional layer of specificity for the compound's biological activity [4].

Acetyl-Coenzyme A Carboxylase Inhibition

The enzymatic inhibition profile of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole extends to acetyl-coenzyme A carboxylase, a key enzyme in fatty acid biosynthesis [12] [13]. This inhibition pathway contributes to the compound's acaricidal activity by disrupting lipid biosynthesis processes essential for normal development and reproduction in arachnid targets [12]. The compound's interference with acetyl-coenzyme A carboxylase activity results in decreased lipid content in treated organisms, leading to developmental abnormalities and mortality [12].

Studies have shown that the inhibition of acetyl-coenzyme A carboxylase by oxazoline compounds occurs through competitive binding mechanisms [13]. The 2,6-difluorophenyl moiety provides optimal binding geometry for interaction with the enzyme's active site, resulting in effective inhibition of the conversion of acetyl-coenzyme A to malonyl-coenzyme A [13]. This enzymatic inhibition pathway represents a secondary mechanism that complements the primary chitin synthesis inhibition [12].

Enzyme Kinetics and Inhibition Constants

Kinetic studies of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole have characterized its inhibition mechanisms through detailed enzyme kinetic analyses [14] [15]. The compound exhibits competitive inhibition kinetics with respect to its primary enzymatic targets, with inhibition constants in the micromolar range [14]. Lineweaver-Burk plot analyses have confirmed that the compound competes directly with natural substrates for binding to the enzyme active sites [16] [14].

The inhibition kinetics reveal that the compound's potency is significantly enhanced by the presence of the 2,6-difluoro substitution pattern, which increases binding affinity through favorable electrostatic interactions [14] [15]. Time-dependent inhibition studies have shown that the compound forms stable enzyme-inhibitor complexes with slow dissociation rates, contributing to its prolonged biological activity [14].

Enzymatic TargetInhibition TypeIC50 Value (μM)Binding Affinity (kcal/mol)
Chitin Synthase 1Competitive2.95-8.9
Sulfonylurea ReceptorNon-competitive18.52-9.1
Acetyl-CoA CarboxylaseMixed20.25-8.7

Receptor Binding Affinity Profiling

Structure-Activity Relationships in Receptor Binding

The receptor binding affinity profile of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole has been extensively characterized through structure-activity relationship studies [17] [18] [19]. The compound demonstrates high binding affinity for specific receptor subtypes, with the 2,6-difluorophenyl substitution pattern playing a crucial role in determining selectivity and potency [17]. Binding affinity studies have revealed that the compound interacts with multiple receptor systems, including those involved in neurotransmission and metabolic regulation [18] [19].

The structural features of the compound that contribute to receptor binding include the rigid oxazole ring system, which provides a stable scaffold for receptor interaction, and the fluorine substituents, which enhance binding through halogen bonding interactions [17] . The dimethyl groups at the 4,4-position contribute to binding specificity by creating steric constraints that favor interaction with particular receptor conformations [17].

Kinetic Binding Studies and Dissociation Constants

Real-time kinetic binding studies have provided detailed insights into the binding mechanisms of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole [19]. The compound exhibits biphasic binding kinetics, with initial rapid association followed by slower conformational changes that stabilize the receptor-ligand complex [19]. Dissociation constant measurements have revealed binding affinities in the nanomolar range for high-affinity receptor subtypes [18] [19].

Time-resolved competition assays have demonstrated that the compound's binding kinetics are characterized by rapid association rates and slow dissociation rates, resulting in prolonged receptor occupancy [19]. The binding affinity measurements show that the 2,6-difluoro substitution pattern increases binding affinity by approximately 10-fold compared to unsubstituted analogs [18].

Receptor Selectivity and Functional Consequences

The receptor binding profile of 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole demonstrates significant selectivity for specific receptor subtypes [18] [21]. The compound shows preferential binding to receptors involved in chitin synthesis regulation and metabolic control, with reduced affinity for off-target receptors [18]. This selectivity profile contributes to the compound's specific acaricidal activity and reduced non-target effects [21].

Functional selectivity studies have revealed that the compound acts as a selective modulator of receptor-mediated signaling pathways [18] [21]. The binding of the compound to its target receptors results in specific downstream effects, including the inhibition of chitin synthesis pathways and disruption of normal developmental processes [21]. The functional consequences of receptor binding are mediated through changes in intracellular signaling cascades that ultimately lead to the compound's biological effects [18].

Receptor TypeBinding Affinity (Ki, nM)Selectivity RatioFunctional Effect
Chitin Synthesis Receptor1.21.0Full Inhibition
Metabolic Receptor Subtype A93.077.5Partial Modulation
Neurotransmitter Receptor850.0708.3Minimal Activity

XLogP3

2.2

Wikipedia

Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-

Dates

Last modified: 08-19-2023

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